molecular formula C35H57N13O14S2 B10799694 CRGDKGPDC-(cys-cys bridge) (peptide)

CRGDKGPDC-(cys-cys bridge) (peptide)

Cat. No.: B10799694
M. Wt: 948.0 g/mol
InChI Key: YHTTWXCDIRTOQX-UHFFFAOYSA-N
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Description

CRGDKGPDC-(cys-cys bridge) (peptide), also known as iRGD peptide, is a cyclic peptide composed of nine amino acids. This peptide is known for its tumor-penetrating properties and is used extensively in cancer research and therapy. The peptide sequence is Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys, with a disulfide bridge between the two cysteine residues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRGDKGPDC-(cys-cys bridge) (peptide) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of CRGDKGPDC-(cys-cys bridge) (peptide) follows similar SPPS protocols but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of green solvents and efficient coupling reagents helps in making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

CRGDKGPDC-(cys-cys bridge) (peptide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CRGDKGPDC-(cys-cys bridge) (peptide) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CRGDKGPDC-(cys-cys bridge) (peptide) involves a multi-step process:

Comparison with Similar Compounds

CRGDKGPDC-(cys-cys bridge) (peptide) is unique due to its dual-targeting ability and enhanced tumor penetration. Similar compounds include:

Properties

Molecular Formula

C35H57N13O14S2

Molecular Weight

948.0 g/mol

IUPAC Name

18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid

InChI

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)

InChI Key

YHTTWXCDIRTOQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O

Origin of Product

United States

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